molecular formula C11H12O4 B15303311 3-Cyclopropoxy-4-methoxybenzoic acid

3-Cyclopropoxy-4-methoxybenzoic acid

Cat. No.: B15303311
M. Wt: 208.21 g/mol
InChI Key: CLTBCTIJJDXSDW-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methoxybenzoic acid: is an organic compound characterized by a cyclopropoxy group attached to the benzene ring at the third position and a methoxy group at the fourth position. This compound is part of the benzoic acid family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-methoxybenzoic acid typically involves the introduction of the cyclopropoxy and methoxy groups onto the benzene ring. One common method is the reaction of 3-hydroxy-4-methoxybenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclopropoxy-4-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    3-Methoxybenzoic acid: Similar structure but lacks the cyclopropoxy group.

    4-Methoxybenzoic acid: Similar structure but lacks the cyclopropoxy group and has the methoxy group at a different position.

    3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Similar structure but with additional fluorine atoms

Uniqueness: 3-Cyclopropoxy-4-methoxybenzoic acid is unique due to the presence of both cyclopropoxy and methoxy groups on the benzene ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxybenzoic acid

InChI

InChI=1S/C11H12O4/c1-14-9-5-2-7(11(12)13)6-10(9)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13)

InChI Key

CLTBCTIJJDXSDW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)OC2CC2

Origin of Product

United States

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